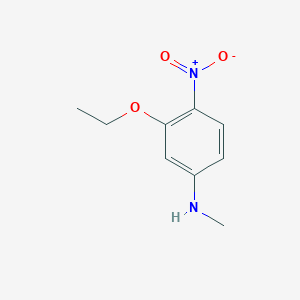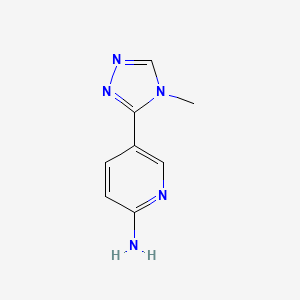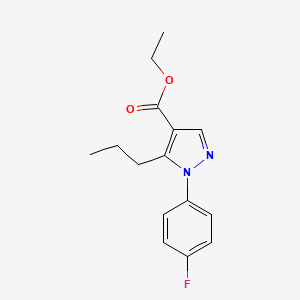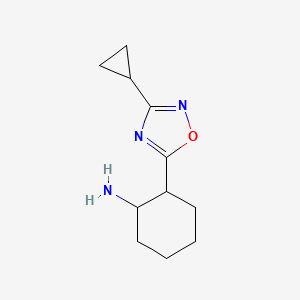
potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide
Overview
Description
Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide is a chemical compound with the CAS Number: 1365970-36-0 . It has a molecular weight of 188 . The IUPAC name for this compound is potassium trifluoro (1-methyl-1H-pyrazol-4-yl)borate (1-) .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H5BF3N2.K/c1-10-3-4 (2-9-10)5 (6,7)8;/h2-3H,1H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Coordination Chemistry and Metal Complex Synthesis
Compounds similar to potassium trifluoro(1-methyl-1H-pyrazol-4-yl)boranuide have been extensively used in the synthesis of lanthanide(III) complexes. Such complexes are crucial for understanding the coordination chemistry of lanthanides, which has implications for materials science, catalysis, and luminescence applications. For instance, lanthanide complexes involving poly(pyrazolyl)borate ligands have been synthesized to study their structural characteristics, demonstrating the versatility of these ligands in forming stable complexes with varying coordination environments (Bell et al., 2001).
Catalysis and Organic Synthesis
Potassium trifluoro(organo)borates, a related category, have emerged as promising reagents in organic synthesis due to their stability and reactivity. These compounds facilitate various organic transformations, including transmetallation reactions that are pivotal in catalysis. Their enhanced reactivity compared to traditional boronic acids or esters opens new avenues for creating complex organic molecules efficiently (Darses & Genêt, 2003).
Antimicrobial and Antifungal Research
Research on derivatives of this compound has indicated potential antimicrobial and antifungal applications. For example, compounds structurally related to this compound have been evaluated for their antiproliferative activity against hepatocellular carcinoma, demonstrating the potential of boron-pyrazole derivatives in cancer therapy (Jin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
potassium;trifluoro-(1-methylpyrazol-4-yl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF3N2.K/c1-10-3-4(2-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATDUWDEQHZFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN(N=C1)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF3KN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-{Methyl[2-(piperazin-1-yl)ethyl]amino}propanoic acid](/img/structure/B1428947.png)

![2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B1428949.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428951.png)

